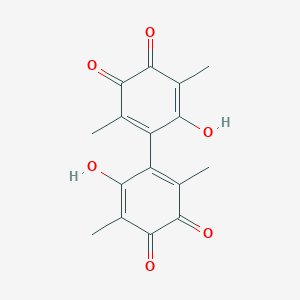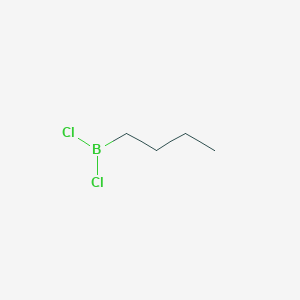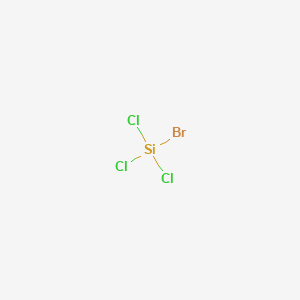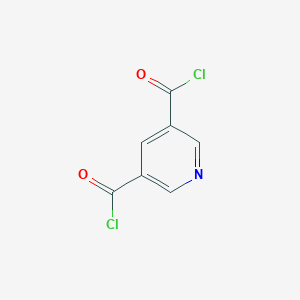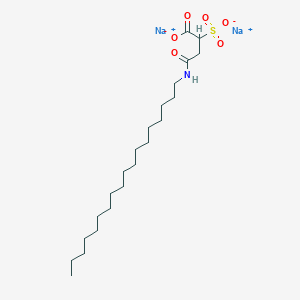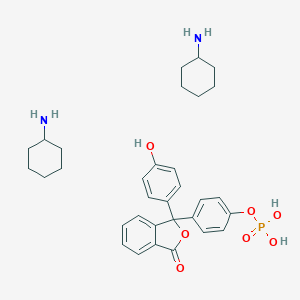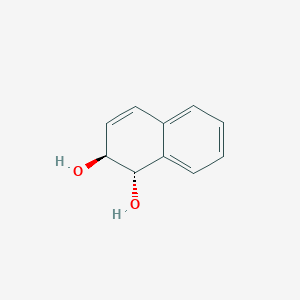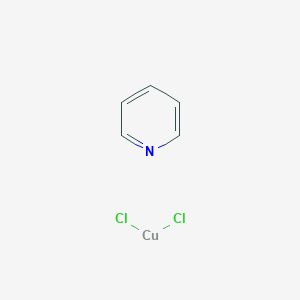
Copper, dichloro(pyridine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, dichloro(pyridine)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a coordination complex of copper that has been synthesized through various methods.
Mechanism Of Action
Copper, dichloro(pyridine)- acts as a Lewis acid and can coordinate with various ligands. It can also undergo redox reactions, making it useful in catalytic reactions. The exact mechanism of action is still being studied, but it is believed that the copper center plays a crucial role in the reactions.
Biochemical And Physiological Effects
Copper, dichloro(pyridine)- has been shown to have antimicrobial properties. It has also been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
The advantages of using copper, dichloro(pyridine)- in lab experiments include its unique properties, such as its ability to act as a Lewis acid and its redox activity. However, its limitations include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of copper, dichloro(pyridine)- in scientific research. One potential direction is the development of new catalysts for chemical reactions. Another direction is the study of its potential in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various applications.
Conclusion:
In conclusion, copper, dichloro(pyridine)- is a coordination complex of copper that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various applications.
Synthesis Methods
Copper, dichloro(pyridine)- can be synthesized through various methods, including the reaction of copper(II) chloride with pyridine in the presence of a reducing agent. The reaction can also be carried out using copper(II) acetate and pyridine in the presence of a reducing agent. The synthesis method is important to ensure the purity and quality of the compound.
Scientific Research Applications
Copper, dichloro(pyridine)- has been widely used in scientific research for its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of heterocycles. It has also been used in the synthesis of nanoparticles and as a precursor for the synthesis of other copper complexes.
properties
CAS RN |
14709-71-8 |
|---|---|
Product Name |
Copper, dichloro(pyridine)- |
Molecular Formula |
C5H5Cl2CuN |
Molecular Weight |
213.55 g/mol |
IUPAC Name |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
InChI Key |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Canonical SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
Other CAS RN |
14709-71-8 |
synonyms |
dichloro(pyridine)copper |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



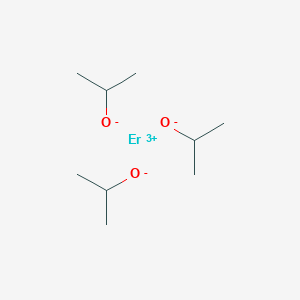
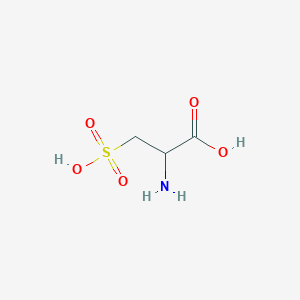
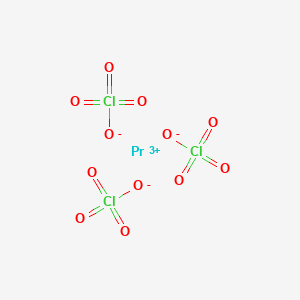
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
